molecular formula C7H10N2 B1365222 2-(Ethylamino)pyridine CAS No. 37059-57-7

2-(Ethylamino)pyridine

Cat. No.: B1365222
CAS No.: 37059-57-7
M. Wt: 122.17 g/mol
InChI Key: CXGFWBPQQXZELI-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyridine is an organic compound with the chemical formula C7H10N2. It is a colorless liquid with a strong amine odor. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. Pyridines are widely used in various fields due to their unique chemical properties .

Mechanism of Action

Target of Action

2-(Ethylamino)pyridine, also known as N-ethylpyridin-2-amine, has been identified as a potential inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction follows a competitive mechanism, suggesting that the compound competes with acetylcholine for the active site of the enzyme . The inhibition constant (Ki) is approximately 16.8 μM, indicating a strong binding affinity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can affect various downstream effects, including nerve signal transmission and muscle contraction.

Pharmacokinetics

Given its molecular weight of 12217 , it is likely to have good bioavailability

Result of Action

The primary result of the action of this compound is the inhibition of AChE, leading to increased levels of acetylcholine . This can have various effects on the nervous system, potentially impacting nerve signal transmission and muscle contraction.

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)pyridine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), which is crucial for methylation reactions in cells . This interaction can alter the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), impacting cellular methylation processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth of human tumor cells, such as breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) . The compound can alter the cell cycle, leading to changes in the percentage of cells in different phases and increasing apoptosis levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the catalytic subunit of MAT2A, inhibiting its activity and thereby affecting methylation reactions . This inhibition can lead to changes in gene expression and cellular function, as the levels of key methylation-related molecules are altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased toxicity and adverse effects on liver function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it can be metabolized through pathways involving pyridine metabolism, leading to the formation of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can impact its activity and function, influencing cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylamino)pyridine can be synthesized through the reaction of 2-hydroxypyridine with ethylamine. The specific reaction conditions and catalyst selection can be adjusted according to actual needs .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction between 2-hydroxypyridine and ethylamine is carefully controlled to ensure high yield and purity. The process may involve steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Ethylamino)pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-(Ethylamino)pyridine is unique due to its specific ethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFWBPQQXZELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472988
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37059-57-7
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-ethylpyridin-2-amine influence its incorporation into larger molecules?

A2: N-ethylpyridin-2-amine can act as a building block in the synthesis of more complex molecules. For example, it can be incorporated into structures containing piperazine rings. [, ] The conformational flexibility around the ethyl linker and the spatial orientation of the pyridine ring, often influenced by the dihedral angle with adjacent rings like phenyl groups, dictate its interactions and packing within the crystal lattice. [, ]

Q2: Are there any studies investigating the crystallographic structure of N-ethylpyridin-2-amine derivatives?

A3: Yes, studies have explored the crystal structures of N-ethylpyridin-2-amine derivatives. Research indicates that the piperazine ring in these derivatives usually adopts a chair conformation. The dihedral angle between the pyridine ring and other aromatic rings, such as phenyl rings, varies depending on the specific substituents. Intramolecular interactions, such as C—H⋯O and N—H⋯N, and intermolecular interactions, mainly C—H⋯N hydrogen bonds, contribute to stabilizing the crystal structure. [, ]

Q3: Has N-ethylpyridin-2-amine been reported as a component in any pharmaceutical compounds?

A4: Yes, N-ethylpyridin-2-amine is a key structural component in osimertinib. [] This drug molecule incorporates the N-ethylpyridin-2-amine moiety within a larger framework that features a thiophene ring and a phthalazinyl group. [] While the specific interactions of the N-ethylpyridin-2-amine moiety within osimertinib are not detailed in the provided abstracts, its presence highlights the potential use of this molecule in pharmaceutical research and development.

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